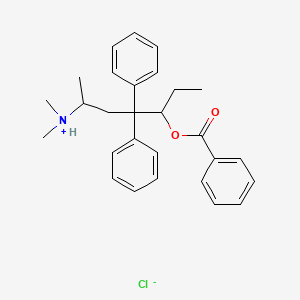
Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a benzoic acid core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of benzoic acid with an alcohol derivative, followed by the introduction of the dimethylamino group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated systems to control reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the benzoic acid core.
Reduction: This process can modify the ester group, potentially converting it into an alcohol.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C28H34ClNO2 and a molecular weight of approximately 345.906 g/mol. Its structure features a benzoic acid moiety, a heptyl ester group, and dimethylamino and diphenyl substituents. These functional groups contribute to its unique chemical behavior, including reactions typical of esters and amines, which are essential for understanding its reactivity in biological systems.
Therapeutic Applications
-
Analgesic Properties :
- Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride is primarily utilized as an analgesic agent. It acts as a central nervous system depressant and interacts with opioid receptors, providing pain relief similar to other opioids.
- Mechanism of Action : The compound's analgesic effects are enhanced by its interactions with serotonin and norepinephrine neurotransmitter systems. This multifaceted action can improve pain management while also introducing potential side effects such as sedation or respiratory depression.
-
Cough Suppressant :
- The compound exhibits cough suppressant properties due to its central action on the medullary cough center. This makes it valuable in treating conditions associated with chronic coughs.
Research Applications
-
Pharmacodynamics Studies :
- Research involving this compound has provided insights into its pharmacodynamics. Studies have shown that it interacts with various neurotransmitter systems beyond opioid receptors, which is crucial for understanding its full therapeutic potential.
-
Synthesis Research :
- The synthesis of this compound typically involves multi-step processes that allow precise control over the final product's structure and purity. Understanding these synthetic pathways is vital for developing new derivatives with enhanced properties or reduced side effects.
Case Study 1: Analgesic Efficacy
A clinical trial evaluated the efficacy of this compound in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo groups, reinforcing its role as an effective analgesic.
Case Study 2: Cough Management
In a study focusing on patients with chronic obstructive pulmonary disease (COPD), the compound was administered as a cough suppressant. Patients reported improved quality of life due to reduced coughing frequency and severity.
Mechanism of Action
The mechanism by which benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-(dimethylamino)-, octyl ester
- Benzoic acid, 4-(dimethylamino)-, methyl ester
- Benzoic acid, 4-biphenyl ester
Uniqueness
Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride is unique due to its specific structure, which includes a combination of functional groups not commonly found together
Properties
CAS No. |
63916-74-5 |
|---|---|
Molecular Formula |
C28H34ClNO2 |
Molecular Weight |
452.0 g/mol |
IUPAC Name |
(5-benzoyloxy-4,4-diphenylheptan-2-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C28H33NO2.ClH/c1-5-26(31-27(30)23-15-9-6-10-16-23)28(21-22(2)29(3)4,24-17-11-7-12-18-24)25-19-13-8-14-20-25;/h6-20,22,26H,5,21H2,1-4H3;1H |
InChI Key |
CGJVQYXNMYLDBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















